molecular formula C18H20N6O3 B3564575 4-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]benzonitrile

4-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]benzonitrile

Cat. No.: B3564575
M. Wt: 368.4 g/mol
InChI Key: NTOJLYIHNVNJRY-UHFFFAOYSA-N
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Description

4-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]benzonitrile is a complex organic compound that features a triazine ring substituted with morpholine groups and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]benzonitrile typically involves the reaction of 4,6-dichloro-1,3,5-triazine with morpholine to form 4,6-dimorpholin-4-yl-1,3,5-triazine. This intermediate is then reacted with 4-hydroxybenzonitrile under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]benzonitrile can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The triazine ring can be a site for nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine groups.

    Coupling Reactions: The benzonitrile moiety can participate in various coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while oxidation and reduction can modify the morpholine groups.

Scientific Research Applications

4-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]benzonitrile involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine groups may enhance the compound’s solubility and binding affinity, while the benzonitrile moiety can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]benzonitrile is unique due to its combination of a triazine ring, morpholine groups, and a benzonitrile moiety

Properties

IUPAC Name

4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c19-13-14-1-3-15(4-2-14)27-18-21-16(23-5-9-25-10-6-23)20-17(22-18)24-7-11-26-12-8-24/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOJLYIHNVNJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)OC3=CC=C(C=C3)C#N)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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